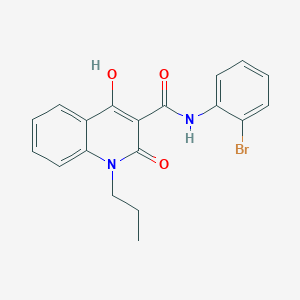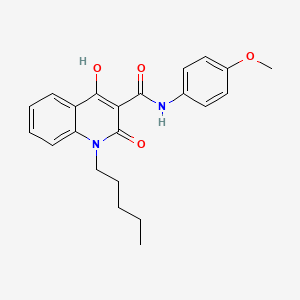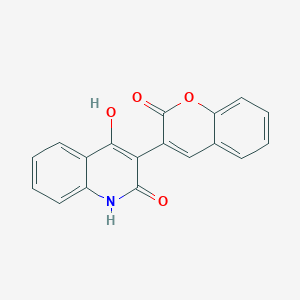
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, also known as BPH-715, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of the HIV-1 integrase enzyme, which is required for the replication of the virus. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which could have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other compounds that are used in research. However, one limitation of using N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of viral infections such as HIV and hepatitis B. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide and to identify any potential side effects or interactions with other drugs.
Synthesemethoden
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with ethyl acetoacetate to form 2-(2-bromophenyl)-3-oxobutanoic acid ethyl ester. This compound is then reacted with 1,2-dihydro-3-quinolinecarboxylic acid to form N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis B. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-11-22-15-10-6-3-7-12(15)17(23)16(19(22)25)18(24)21-14-9-5-4-8-13(14)20/h3-10,23H,2,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXRATZXRWBYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)




![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)

